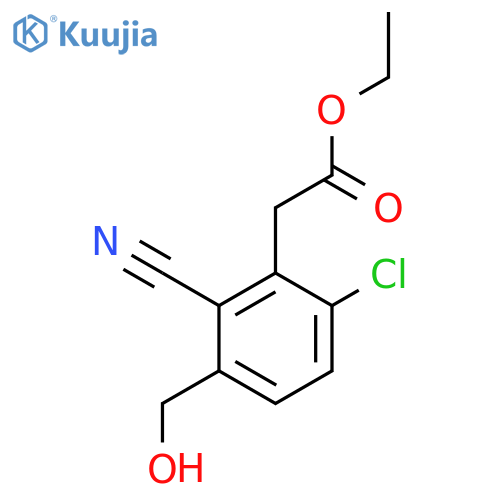

Cas no 1807205-17-9 (Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate)

1807205-17-9 structure

商品名:Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate

CAS番号:1807205-17-9

MF:C12H12ClNO3

メガワット:253.681582450867

CID:4796481

Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate

-

- インチ: 1S/C12H12ClNO3/c1-2-17-12(16)5-9-10(6-14)8(7-15)3-4-11(9)13/h3-4,15H,2,5,7H2,1H3

- InChIKey: VRUVNIIFGGRHFF-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(CO)C(C#N)=C1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 312

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 70.3

Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015020474-1g |

Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate |

1807205-17-9 | 97% | 1g |

1,490.00 USD | 2021-05-31 |

Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

1807205-17-9 (Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate) 関連製品

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量